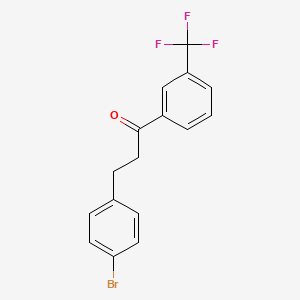

3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one

描述

3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone is an organic compound that features a bromophenyl group and a trifluoromethyl group attached to a propiophenone backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone typically involves the reaction of 4-bromobenzaldehyde with trifluoromethylacetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound has shown potential as a precursor in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance pharmacological activity. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of similar compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that 3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one could be modified to develop new anti-inflammatory agents.

Material Science

Due to its unique fluorinated structure, this compound is explored for applications in developing advanced materials, particularly in coatings and polymers that require enhanced chemical resistance and thermal stability.

Case Study: Polymer Coatings

Research indicates that incorporating trifluoromethyl groups into polymer matrices can significantly improve their hydrophobic properties, making them suitable for applications in protective coatings.

Agricultural Chemistry

The compound's properties are also being investigated for use as agrochemicals. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.

Case Study: Pesticidal Activity

In preliminary studies, related compounds have shown effective pest control with minimal toxicity to non-target organisms, highlighting the potential of this compound in sustainable agriculture.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 15 | |

| Compound B | Antimicrobial | 10 | |

| This compound | Potential Precursor | TBD | Current Study |

作用机制

The mechanism of action of 3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

相似化合物的比较

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.

4-(4-Bromophenyl)-thiazol-2-amine: Another bromophenyl derivative with applications in medicinal chemistry and material science.

Uniqueness

3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone is unique due to the presence of both bromophenyl and trifluoromethyl groups, which confer specific reactivity and stability. This combination of functional groups makes it particularly valuable in the synthesis of complex organic molecules and the development of new materials with desirable properties.

生物活性

3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one, also known as 3-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one, is an aromatic ketone that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features a bromophenyl group and a trifluoromethyl group attached to a propiophenone backbone. Its molecular formula is , and it possesses distinct chemical properties due to the presence of these functional groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | 3-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

| InChI Key | KBEGKOWJWAFXCV-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction , where 4-bromobenzoyl chloride reacts with 4-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride, yielding the desired product with high purity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The bromophenyl group may participate in halogen bonding, influencing binding affinity and selectivity towards biological receptors or enzymes.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that it exhibits antimicrobial properties, potentially useful in treating bacterial infections.

- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

Case Studies

Several case studies have documented the biological effects of this compound:

- AChE Inhibition : A study reported that compounds similar to this one showed significant AChE inhibition (IC₅₀ = 20 nM), indicating potential applications in treating Alzheimer's disease .

- Anticancer Activity : In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines by inducing apoptosis, suggesting its role as a lead compound in cancer therapy .

- Selectivity Studies : Comparative studies indicated that modifications to the structure could enhance selectivity towards specific biological targets, improving therapeutic profiles .

Applications

The unique properties of this compound make it a versatile compound in various fields:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds with therapeutic effects.

- Materials Science : Utilized in developing advanced materials, including liquid crystals and polymers.

- Biochemical Probes : Employed in biochemical assays to study enzyme activities and protein interactions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where 3-(trifluoromethyl)benzoyl chloride reacts with 4-bromotoluene in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Key Variables :

- Catalyst : Anhydrous AlCl₃ is optimal for activating the acyl chloride.

- Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents) enhance electrophilicity.

- Temperature : Controlled heating (50–80°C) improves reaction kinetics but must avoid decomposition of the trifluoromethyl group.

- Yield Optimization :

| Catalyst | Solvent | Temp (°C) | Yield Range |

|---|---|---|---|

| AlCl₃ | DCM | 60 | 60–75% |

| FeCl₃ | Toluene | 80 | 40–55% |

| Lower yields with FeCl₃ may arise from incomplete activation of the acyl chloride . |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using the electron-withdrawing effects of bromo and trifluoromethyl groups. The ¹⁹F NMR signal for CF₃ typically appears at δ -60 to -65 ppm .

- IR Spectroscopy : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and aryl-halogen bonds (C-Br ~550 cm⁻¹).

- X-ray Crystallography : Resolve steric effects between substituents (e.g., dihedral angles between phenyl rings) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 357.0 m/z).

Q. How do the bromophenyl and trifluoromethyl groups influence the compound’s electronic properties?

- Methodological Answer :

- Bromophenyl : Acts as a meta-directing , electron-withdrawing group via inductive effects, reducing electron density on the aromatic ring.

- Trifluoromethyl (CF₃) : A strong meta-directing group with inductive (-I) and minor resonance (-R) effects, further deactivating the ring.

Combined, these groups create a synergistic electronic environment that enhances electrophilic substitution resistance but facilitates nucleophilic attacks at specific positions .

Advanced Research Questions

Q. What strategies address contradictions in NMR data for this compound across different studies?

- Methodological Answer :

- Solvent Effects : Use deuterated DMSO to resolve peak splitting caused by aggregation in non-polar solvents.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening signals (e.g., hindered rotation of CF₃).

- Cross-Validation : Compare with computational simulations (DFT-based chemical shift predictions) .

Explain the regioselectivity observed in nucleophilic aromatic substitution reactions involving this compound.

- Methodological Answer :

- Directing Effects :

- CF₃ Group : Directs nucleophiles to the meta position relative to itself.

- Br Group : Directs to para positions but is less influential due to CF₃’s stronger deactivation.

- Experimental Validation :

React with NH₃ under high pressure; major product is 3-(4-Bromophenyl)-1-(3-(trifluoromethyl)-5-aminophenyl)propan-1-one. LC-MS confirms regiochemistry .

Q. How does this compound interact with biological targets, and what experimental models validate these interactions?

- Methodological Answer :

- Mechanistic Hypothesis : The ketone and halogen groups may form covalent bonds with cysteine residues in enzymes (e.g., kinase inhibitors).

- Validation Models :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to purified proteins (KD < 10 µM suggests strong interaction).

- Molecular Docking : Use X-ray structures (PDB) to simulate binding poses (e.g., alignment with ATP-binding pockets) .

- Enzyme Inhibition Assays : Test IC₅₀ values in vitro (e.g., COX-2 inhibition).

Q. Contradiction Analysis

- Synthetic Yield Discrepancies : Higher yields with AlCl₃ vs. FeCl₃ may stem from differences in Lewis acid strength and side reactions (e.g., Friedel-Crafts alkylation byproducts) .

- Biological Activity Variability : Conflicting IC₅₀ values across studies could arise from assay conditions (e.g., pH, redox environment) or protein isoform specificity .

属性

IUPAC Name |

3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLTXZXDLOFNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001180742 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-74-5 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。